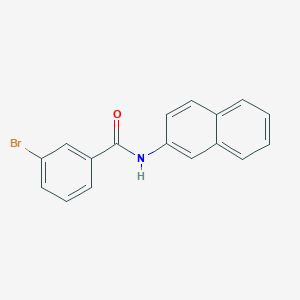

3-bromo-N-(naphthalen-2-yl)benzamide

Description

3-Bromo-N-(naphthalen-2-yl)benzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at the 3-position and a naphthalen-2-yl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and apoptosis-regulating proteins. Its synthesis typically involves the reaction of 3-bromobenzoyl chloride with 2-aminonaphthalene derivatives under anhydrous conditions, yielding moderate to high purity (e.g., 78% yield as reported in ). The presence of the bromine atom enhances electrophilicity, while the naphthalene moiety contributes to hydrophobic interactions, making it a candidate for drug discovery and materials science applications .

Properties

IUPAC Name |

3-bromo-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNIRMPFRLVBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(naphthalen-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-bromo-N-(naphthalen-2-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(naphthalen-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(naphthalen-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.

Mechanism of Action

The mechanism of action of 3-bromo-N-(naphthalen-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d)

- Structure: Incorporates a quinazolinone ring system instead of naphthalene. The bromobenzamide group is attached to a substituted quinazolinone, enhancing planar rigidity .

- Synthesis: Prepared via condensation of 3-bromobenzoyl chloride with a quinazolinone intermediate in toluene, yielding 78% purity (HPLC: 98.74%) .

- Key Difference: The quinazolinone scaffold provides additional hydrogen-bonding sites compared to the naphthalene group in 3-bromo-N-(naphthalen-2-yl)benzamide.

3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide

ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)

- Structure: Contains a pyridopyrimidinone moiety linked via a methoxy group to the bromobenzamide core. This extension increases molecular complexity and target selectivity .

Crystallographic and Computational Insights

- Halogen Bonding : In 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, bromine atoms participate in halogen bonding (C–Br···N), stabilizing crystal packing—a feature absent in the naphthalene-based target compound .

- Docking Studies : ZINC33268577 shows strong binding to VEGFR-2’s ATP-binding site via H-bonds with Arg63 and hydrophobic interactions with Leu840, similar to tivozanib but with fewer rotatable bonds, suggesting improved target engagement .

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(naphthalen-2-yl)benzamide?

The compound is typically synthesized via condensation of 3-bromobenzoyl chloride with 2-naphthylamine under reflux conditions. A base like triethylamine is often used to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) . Similar protocols for benzamide derivatives emphasize reaction temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.4–8.6 ppm) and coupling patterns. Reference data from structurally analogous compounds like 3,5-dimethoxy-N-(naphthalen-2-yl)benzamide (δ 6.55–8.31 ppm for aromatic signals) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 337 for C₁₇H₁₂BrNO) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) using SHELXL for refinement .

Q. How can researchers verify the purity of the compound?

Use HPLC (C18 column, methanol/water mobile phase) and TLC (Rf comparison). Purity >95% is standard for biological assays. Contaminants like unreacted 2-naphthylamine can be detected via UV absorption at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for electrophilic substitution efficiency .

- Temperature Gradients : Gradual heating (40°C → 80°C) reduces side-product formation in condensation steps .

- Microwave-Assisted Synthesis : Reduces reaction time by 50% compared to conventional methods for similar benzamides .

Q. What strategies resolve contradictions in biological activity data?

- Assay Validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .

- Structural Analog Comparison : Compare with compounds like 3-bromo-N-(thiadiazol-2-yl)benzamide, where bromine enhances antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for non-brominated analogs) .

Q. How is crystallographic data analyzed to confirm molecular structure?

- Software Tools : Refine data with SHELXL (for small molecules) and visualize with ORTEP-III (thermal ellipsoid plots) .

- Halogen Bonding Analysis : Identify Br···O/N interactions (distance: ~3.0 Å) critical for crystal packing, as seen in 3-bromo-N-(pyridin-2-yl)benzamide derivatives .

- Twinned Data Handling : Use SHELXD for phase correction in cases of high mosaicity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Map interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. For example, bromine at position 3 increases logP by 0.5 units, enhancing membrane permeability .

Key Methodological Recommendations

- Crystallography : Always validate hydrogen bonding networks with PLATON software .

- SAR Studies : Prioritize substituents at the benzamide’s meta position (e.g., Br, NO₂) for enhanced bioactivity .

- Data Reproducibility : Archive raw NMR and MS files in open-access repositories (e.g., Zenodo) for peer validation.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.